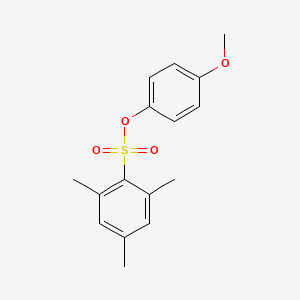

4-Methoxyphenyl 2,4,6-trimethylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenyl 2,4,6-trimethylbenzenesulfonate is a chemical compound with the molecular formula C16H18O4S . It has a molecular weight of 306.38 .

Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 453.2±45.0 °C . Its density is predicted to be 1.197±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .Scientific Research Applications

Phase-Transfer Catalysis

A study by Iwamoto et al. (1993) explored the phase-transfer catalysis of the azo coupling reaction involving methoxyl groups, highlighting the importance of structural elements in catalytic activity. This research underscores the relevance of methoxyl-substituted benzenesulfonates in facilitating chemical reactions under specific conditions (Iwamoto, Kobayashi, Murer, Sonoda, & Zollinger, 1993).

Antimalarial and Anticancer Properties

Betts et al. (2006) reported on the selective antimalarial and anticancer activities of sulfonic acid esters, including 4-methoxyphenyl p-toluenesulfonate derivatives. This indicates the potential biomedical applications of such compounds in developing therapeutic agents (Betts, Tam, Kabir, Langler, & Crandall, 2006).

Antiviral Effects Against HBV

A study by Huang et al. (2016) on paeonol-phenylsulfonyl derivatives revealed that certain compounds, including a methoxyphenyl benzenesulfonate derivative, exhibited potent antiviral effects against Hepatitis B Virus (HBV), suggesting their potential as antiviral medicines (Huang et al., 2016).

Catalysis and Synthesis

Gul et al. (2016) synthesized a series of benzenesulfonamides starting from methoxy-substituted benzaldehydes, exploring their potential in catalysis and synthesis, particularly for their cytotoxicity and as carbonic anhydrase inhibitors, highlighting the chemical versatility of methoxyphenyl sulfonates in synthesizing biologically active compounds (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).

Luminescent Properties

Yang et al. (2008) investigated luminescent lanthanide coordination polymers with 4-hydroxybenzenesulfonate, showing the utility of sulfonate derivatives in developing materials with specific optical properties. While not directly mentioning 4-Methoxyphenyl 2,4,6-trimethylbenzenesulfonate, this research illustrates the broader applicability of sulfonate derivatives in material science (Yang, Rivers, McCarty, Wiester, & Jones, 2008).

Properties

IUPAC Name |

(4-methoxyphenyl) 2,4,6-trimethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4S/c1-11-9-12(2)16(13(3)10-11)21(17,18)20-15-7-5-14(19-4)6-8-15/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCGDRGBANHBPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-{[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2768228.png)

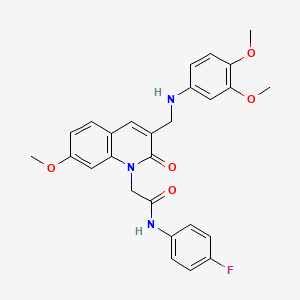

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one](/img/structure/B2768229.png)

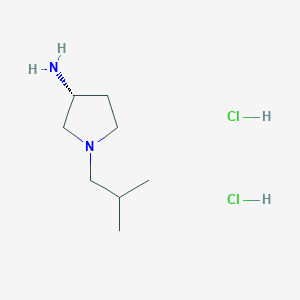

![N-[(3S,4R)-4-Methyl-1-(1-methylbenzotriazole-5-carbonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2768232.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2768235.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2768241.png)

![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2768242.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-4-(3,4-dimethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2768244.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2768246.png)

![6-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2768247.png)

![(2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide](/img/structure/B2768249.png)

![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2768250.png)